3-Fluoro-2-methanesulfonylaniline

Vue d'ensemble

Description

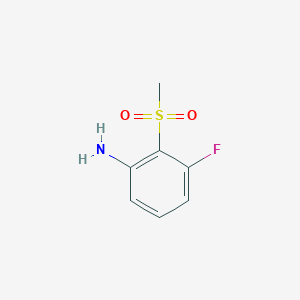

3-Fluoro-2-methanesulfonylaniline is an organic compound with the molecular formula C7H8FNO2S and a molecular weight of 189.21 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position and a methanesulfonyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methanesulfonylaniline typically involves the introduction of the fluorine and methanesulfonyl groups onto the aniline ring. One common method involves the reaction of 3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2-methanesulfonylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Methyl-substituted aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

3-Fluoro-2-methanesulfonylaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the development of drugs with enhanced efficacy and reduced side effects.

Key Applications:

- Anti-inflammatory Drugs: This compound is involved in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to alleviate pain and inflammation.

- Analgesics: It serves as a precursor for analgesic medications, contributing to the development of effective pain management therapies.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant activity against specific targets associated with inflammatory responses, indicating its potential in developing new anti-inflammatory agents .

Agricultural Chemicals

Overview:

In the agrochemical sector, this compound is employed in formulating herbicides and fungicides, which enhance agricultural productivity by protecting crops from pests and diseases.

Key Applications:

- Herbicides: The compound contributes to the synthesis of selective herbicides that target specific weeds without harming crops.

- Fungicides: It is also used in developing fungicides that prevent fungal infections in various crops.

Data Table:

| Application Type | Specific Use | Impact on Agriculture |

|---|---|---|

| Herbicides | Selective weed control | Increased crop yield |

| Fungicides | Disease prevention | Improved plant health |

Dyes and Pigments

Overview:

this compound plays a crucial role in the dye industry, particularly in producing vibrant dyes for textiles and plastics.

Key Applications:

- Textile Dyes: Its derivatives are used to create colors that are both bright and durable.

- Plastic Pigments: The compound contributes to the formulation of pigments used in plastic manufacturing, enhancing aesthetic appeal and product longevity.

Case Study:

Research has shown that dyes derived from this compound exhibit excellent lightfastness and washfastness, making them suitable for high-quality textile applications .

Research and Development

Overview:

As a reagent in organic synthesis, this compound facilitates research across various scientific disciplines, including materials science and nanotechnology.

Key Applications:

- Organic Synthesis: It aids researchers in creating novel compounds with potential applications in pharmaceuticals and materials.

- Nanotechnology: The compound's reactivity allows for its use in synthesizing nanomaterials with specific properties.

Environmental Monitoring

Overview:

In analytical chemistry, this compound is utilized for environmental monitoring purposes, particularly in detecting pollutants.

Key Applications:

- Pollutant Detection: It is employed in methods to analyze environmental samples for harmful substances, aiding compliance with environmental regulations.

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-methanesulfonylaniline involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. These functional groups can influence the compound’s ability to interact with enzymes, receptors, or other biomolecules, thereby modulating biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoroaniline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

2-Methanesulfonylaniline: Lacks the fluorine atom, affecting its overall reactivity and applications.

3-Fluoro-2-methylsulfonylaniline: Similar structure but with a methyl group instead of methanesulfonyl, leading to different chemical properties

Uniqueness

3-Fluoro-2-methanesulfonylaniline is unique due to the presence of both the fluorine atom and methanesulfonyl group, which confer distinct chemical and biological properties.

Activité Biologique

3-Fluoro-2-methanesulfonylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a methanesulfonyl group attached to an aniline structure, has been studied for its interactions with various biological targets, including its antiproliferative effects against cancer cell lines.

- Chemical Formula : CHFNOS

- Molecular Weight : 189.2073 g/mol

- CAS Number : 1499020-26-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonyl group enhances solubility and bioavailability, which may improve the compound's efficacy in biological systems. Compounds with similar structures have shown potential as enzyme inhibitors and receptor modulators, suggesting that this compound could exhibit similar properties .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various analogs, including this compound, against several cancer cell lines. The following table summarizes the IC values for selected compounds:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | H-460 (Lung) | TBD |

| Compound A (similar structure) | HT-29 (Colon) | 0.55 |

| Compound B (similar structure) | HepG2 (Liver) | 0.33 |

| Compound C (similar structure) | SGC-7901 (Stomach) | 1.24 |

Note: TBD indicates that specific IC values for this compound are yet to be determined in available studies.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of sulfonyl-containing compounds, where modifications to the structure resulted in varying degrees of antiproliferative activity. For example, compounds with electron-donating groups demonstrated enhanced potency compared to those with electron-withdrawing groups .

Comparative Analysis

In comparison with other sulfonamide derivatives, this compound exhibits unique properties due to the presence of the fluorine atom, which can influence electronic distribution and steric factors within the molecule. This can potentially lead to improved selectivity for biological targets.

Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| Indole-3-acetic acid | Plant hormone |

| Sulfonylureas | Antidiabetic agents |

| 5-Methoxyindole derivatives | Antimicrobial agents |

Propriétés

IUPAC Name |

3-fluoro-2-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTRFRLWJRSYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499020-26-6 | |

| Record name | 3-fluoro-2-methanesulfonylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.